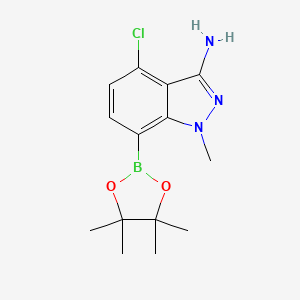

4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine

Description

4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (hereafter referred to as Compound 19C) is a boronic ester-functionalized indazole derivative with the molecular formula C₁₃H₁₄BClN₃O₂ and a molecular weight of 308.3 g/mol . It is synthesized via a palladium-catalyzed Miyaura borylation reaction starting from 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine, using bis(pinacolato)diboron as the boron source and trans-dichlorobis(triphenylphosphine)palladium(II) as the catalyst . The compound serves as a key intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions to generate biaryl structures .

Properties

IUPAC Name |

4-chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClN3O2/c1-13(2)14(3,4)21-15(20-13)8-6-7-9(16)10-11(8)19(5)18-12(10)17/h6-7H,1-5H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNGBHIAPJTNNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)Cl)C(=NN3C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401129407 | |

| Record name | 4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401129407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1626335-84-9 | |

| Record name | 4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1626335-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401129407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : CHBClNO

- Molecular Weight : 242.51 g/mol

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is crucial in regulating cellular functions such as growth and metabolism. The inhibition of specific kinases can lead to therapeutic effects in various diseases, particularly cancer.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on several kinases:

| Kinase | IC Value (µM) | Selectivity |

|---|---|---|

| PI3Kδ | 0.47 | High |

| PI3Kα | 3.56 | Moderate |

| EGFR | <0.1 | High |

These results indicate that the compound is particularly potent against the PI3Kδ isoform and demonstrates a favorable selectivity profile over other kinases.

Case Studies

- Cancer Cell Proliferation : In a study involving B-cell lymphocytes, the compound showed an IC value of 20 nM for inhibiting cell proliferation. This suggests its potential application in treating hematological malignancies where B-cell proliferation is dysregulated .

- Metabolic Stability : The presence of the dioxaborolane moiety enhances the metabolic stability of the compound in murine and human microsomes. This characteristic is essential for maintaining therapeutic levels in vivo and reducing the frequency of dosing .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable half-life in preliminary studies. These properties are critical for its potential use as an oral therapeutic agent.

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Trifluoroethyl

Compound 12 (CAS 2189684-53-3) replaces the methyl group at the N1 position with a 2,2,2-trifluoroethyl substituent. This modification increases the molecular weight to 375.58 g/mol (C₁₅H₁₈BClF₃N₃O₂) and introduces electronegative fluorine atoms, enhancing metabolic stability and lipophilicity . Key differences include:

- Boiling Point: 462.5 ± 45.0°C (Compound 12) vs.

- Synthetic Yield : Compound 12 was synthesized from 15 g of starting material, but exact yields were unspecified, whereas Compound 19C achieved 60% yield (1.8 g from 3 g starting material) .

- Applications : Compound 12 is used in high-throughput pharmaceutical pipelines due to its trifluoroethyl group, which improves bioavailability .

Positional Isomerism: Boronic Ester at C6 vs. C7

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (CAS 1187968-75-7) shifts the boronic ester from C7 to C4. This positional isomerism alters electronic effects and steric accessibility:

Absence of Chloro and Methyl Groups

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (CAS 953411-16-0) lacks both the chloro (C4) and methyl (N1) substituents:

Yield and Scalability

Physicochemical Properties

| Property | Compound 19C | Compound 12 | CAS 1187968-75-7 |

|---|---|---|---|

| Molecular Weight | 308.3 g/mol | 375.58 g/mol | 259.11 g/mol |

| Purity | ≥98% | ≥98% | 95% |

| Moisture Content | ≤0.5% | ≤0.5% | Not reported |

| Boiling Point | Not reported | 462.5 ± 45.0°C | Not reported |

Challenges and Considerations

- Regioselectivity: Minor regioisomers formed during indazole synthesis (e.g., 7-bromo vs. 6-bromo intermediates) require careful purification .

- Stability : Boronic esters are moisture-sensitive; storage under inert atmosphere is critical .

- Cost : Trifluoroethyl-substituted compounds (e.g., Compound 12) involve higher synthetic costs due to fluorine handling .

Q & A

Q. What synthetic routes are commonly employed for preparing 4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine?

The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to facilitate aryl-aryl bond formation. Key steps include halogenation of the indazole core followed by coupling with the pinacol boronate ester under palladium catalysis. Intermediate purification involves column chromatography (silica gel) or recrystallization to isolate the target compound . Analogous procedures for similar indazole derivatives emphasize controlled reaction temperatures (60–80°C) and inert atmospheres to prevent boronate hydrolysis .

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, with aromatic protons in δ 6.5–8.5 ppm and boronate-related signals near δ 1.3 ppm (tetramethyl groups) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., 375.58 g/mol) and isotopic patterns .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., N-H stretch at ~3540 cm⁻¹, B-O bonds at ~1350 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>98%) using C18 columns and UV detection .

Q. What are the critical physical properties for handling this compound in laboratory settings?

- Density: 1.4±0.1 g/cm³ (affects solvent selection for solubility tests).

- Boiling Point: 462.5±45.0°C (guides distillation or rotary evaporation).

- Flash Point: 233.5±28.7°C (critical for flammability protocols).

- Refractive Index: 1.549 (useful for monitoring reaction progress via polarimetry) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing impurities?

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance coupling efficiency.

- Solvent Optimization: Use anhydrous DMF or THF to stabilize intermediates and reduce side reactions.

- Temperature Gradients: Employ microwave-assisted synthesis for faster, cleaner reactions.

- Purification: Combine flash chromatography (hexane/EtOAc gradients) with preparative HPLC for high-purity isolation .

Q. What strategies are recommended for evaluating the compound’s stability under physiological conditions?

- pH-Dependent Stability: Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS over 24–72 hours.

- Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >200°C).

- Light Sensitivity: Conduct photostability studies under ICH guidelines (e.g., 1.2 million lux hours) .

Q. How to design a biological assay to assess its inhibitory activity against HIV-1 capsid assembly?

- In Vitro Capsid Disruption Assay: Use recombinant HIV-1 capsid protein (CA) and monitor assembly inhibition via electron microscopy or fluorescence quenching.

- Cell-Based Infectivity Assay: Infect TZM-bl cells with pseudotyped HIV-1 and measure luciferase activity post-treatment (IC50 determination).

- Resistance Profiling: Co-crystallize the compound with CA hexamers to study binding interactions (X-ray crystallography) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to HIV-1 capsid pockets, focusing on key residues (e.g., Asn57, Glu128).

- Molecular Dynamics (MD): Simulate 100-ns trajectories in explicit solvent to assess binding stability and conformational changes.

- QSAR Analysis: Corporate substituent effects (e.g., chloro, methyl groups) to optimize potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.